Amastatin HCl

Aminopeptidase M Enzyme inhibition Binding affinity

Researchers requiring sustained aminopeptidase blockade face washout of rapidly reversible inhibitors. Amastatin HCl delivers slow, tight-binding inhibition across AP-A, AP-M, and LAP isoforms (Ki 0.26 nM-52 nM), enabling stable enzyme suppression through extended incubations. • 216-fold higher AP-M affinity vs. bestatin (Ki 1.9×10⁻⁸ vs. 4.1×10⁻⁶ M) • Preferential angiotensin II degradation attenuation for cardiovascular studies • Validated AP-A affinity chromatography ligand for 710-fold purification Supplied as ≥98% HPLC-pure white powder with full analytical documentation.

Molecular Formula C21H39ClN4O8
Molecular Weight 511.0 g/mol
Cat. No. B15285735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmastatin HCl
Molecular FormulaC21H39ClN4O8
Molecular Weight511.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)O)O)N.Cl
InChIInChI=1S/C21H38N4O8.ClH/c1-9(2)7-12(22)17(28)20(31)25-16(11(5)6)19(30)24-15(10(3)4)18(29)23-13(21(32)33)8-14(26)27;/h9-13,15-17,28H,7-8,22H2,1-6H3,(H,23,29)(H,24,30)(H,25,31)(H,26,27)(H,32,33);1H
InChIKeyGBDUPCKQTDKNLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amastatin HCl: Baseline Characteristics of a Slow, Tight-Binding Aminopeptidase Inhibitor


Amastatin hydrochloride is a slow, tight-binding, competitive aminopeptidase inhibitor first isolated from actinomycetes [1]. It acts as a tetrapeptide analog that potently inhibits multiple aminopeptidases, including aminopeptidase A (AP-A), aminopeptidase M (AP-M), cytosolic leucine aminopeptidase (LAP), and bacterial Aeromonas aminopeptidase, with Ki values ranging from 2.5 × 10⁻¹⁰ M to 2.5 × 10⁻⁷ M depending on the enzyme isoform [2][3]. The compound is characterized by its time-dependent, slow-onset inhibition kinetics that reflect the formation of a stabilized transition-state analog complex with the enzyme active site [2].

Why Generic Substitution Fails for Amastatin HCl: Evidence-Based Differentiation from Closest Analogs


Generic substitution of Amastatin HCl with alternative aminopeptidase inhibitors such as bestatin or puromycin is scientifically unjustified due to marked differences in binding kinetics, isoform selectivity, and inhibitor potency [1]. Unlike bestatin, which exhibits rapidly reversible inhibition of microsomal aminopeptidase with a Ki of 1.4 × 10⁻⁶ M, amastatin maintains slow, tight-binding inhibition across all three major aminopeptidase isoforms tested [2]. Furthermore, the two compounds display divergent isoform preferences: bestatin shows greater effect on aminopeptidase B-mediated angiotensin III metabolism, whereas amastatin preferentially slows aminopeptidase A-mediated angiotensin II degradation [3]. These fundamental mechanistic and selectivity differences preclude simple interchange in experimental systems where precise aminopeptidase inhibition profiles are required.

Amastatin HCl: Quantitative Evidence Guide for Scientific Selection and Procurement


Amastatin Exhibits 216-Fold Higher Affinity for Aminopeptidase M Compared to Bestatin

In a direct comparative study, amastatin demonstrated a net inhibition constant (Ki) of 1.9 × 10⁻⁸ M for porcine kidney aminopeptidase M (AP-M), representing a 216-fold higher binding affinity compared to bestatin, which exhibited a Ki of 4.1 × 10⁻⁶ M [1].

Aminopeptidase M Enzyme inhibition Binding affinity

Amastatin Demonstrates 100-1000× Greater Potency Than Bestatin and Puromycin in Enkephalin Degradation Assays

In membrane-bound aminopeptidase preparations from Aplysia californica, amastatin was identified as the most potent inhibitor of [Leu]enkephalin degradation, with an IC50 of 25 nM. In contrast, the comparator inhibitors bacitracin, bestatin, and puromycin were approximately 100 to 1000 times less potent under identical experimental conditions [1].

Neuropeptide metabolism Enkephalin degradation Membrane aminopeptidase

Amastatin Achieves 98% Inhibition of Purified Porcine Kidney AP-M at 6 μM, Outperforming Actinonin and Bestatin

In a study developing a specific enzyme assay for rat brain aminopeptidase M (APM), amastatin was established as the most potent inhibitor among those tested, following the rank order amastatin > actinonin > MDL73347 > bestatin. At a concentration of 6 μM, amastatin produced 98% inhibition of purified porcine kidney APM activity, whereas actinonin achieved only 57% inhibition at the same concentration [1].

Aminopeptidase M Brain APM assay Inhibitor potency ranking

Amastatin Maintains Slow, Tight Binding Across All Three Major Aminopeptidases, Unlike Bestatin's Rapid Reversibility on Microsomal AP

Comprehensive kinetic analysis revealed that amastatin inhibits all three aminopeptidases tested—Aeromonas aminopeptidase, cytosolic leucine aminopeptidase, and microsomal aminopeptidase—through a slow, tight-binding mechanism with Ki values ranging from 3.0 × 10⁻⁸ to 2.5 × 10⁻¹⁰ M. This behavior of microsomal aminopeptidase contrasts sharply with its rapidly reversible inhibition by bestatin, which exhibits a Ki of 1.4 × 10⁻⁶ M [1].

Inhibition kinetics Microsomal aminopeptidase Transition-state analog

Amastatin and Bestatin Exhibit Divergent Functional Selectivity in Angiotensin Metabolism In Vivo

In an in vivo rat cerebroventricular infusion model, amastatin and bestatin showed distinct selectivity profiles for angiotensin peptide metabolism. Bestatin, a selective aminopeptidase B blocker, had a more pronounced effect on [¹²⁵I]angiotensin III metabolism, whereas amastatin, a selective aminopeptidase A inhibitor, was more effective at slowing [¹²⁵I]angiotensin II degradation [1]. Both inhibitors effectively lengthened the half-lives of both angiotensin peptides.

Angiotensin metabolism In vivo half-life Cerebroventricular

Amastatin Inhibits Aminopeptidase A with a Ki of 250 nM and Functions as an Affinity Chromatography Ligand

Amastatin acts as a specific competitive inhibitor of aminopeptidase A (AP-A; EC 3.4.11.7) with a calculated Ki of 2.5 × 10⁻⁷ M (250 nM) using L-glutamic acid β-naphthylamide as substrate [1]. This specificity enabled its successful use as an affinity chromatography ligand: when linked to an agarose matrix, amastatin allowed the 710-fold purification of AP-A from pig kidney to homogeneity as a single protein band on acrylamide gel electrophoresis [1].

Aminopeptidase A Affinity purification Enzyme isolation

Amastatin HCl: Best Research and Industrial Application Scenarios


High-Precision Aminopeptidase M (AP-M) Inhibition in Neuropeptide Metabolism Studies

Based on the 216-fold higher binding affinity of amastatin for AP-M compared to bestatin (Ki = 1.9 × 10⁻⁸ M vs. 4.1 × 10⁻⁶ M) [1], and its established rank as the most potent inhibitor in brain AP-M assays (98% inhibition at 6 μM) [2], amastatin HCl is optimally deployed in studies of neuropeptide metabolism where near-complete AP-M blockade at low inhibitor concentrations is required. This is particularly relevant for enkephalin degradation studies, where amastatin's IC50 of 25 nM represents 100-1000× greater potency than bestatin or puromycin [3].

Selective Modulation of Angiotensin II-Mediated Signaling Pathways

Amastatin HCl is the preferred inhibitor for experiments requiring selective attenuation of angiotensin II degradation. In vivo evidence demonstrates that amastatin preferentially slows [¹²⁵I]angiotensin II degradation relative to [¹²⁵I]angiotensin III, whereas bestatin exhibits the opposite selectivity [1]. This functional divergence makes amastatin essential for cardiovascular and neuroendocrine studies where angiotensin II-specific pathways must be isolated from angiotensin III-mediated effects.

Aminopeptidase A (AP-A) Purification and Characterization

Amastatin HCl uniquely supports AP-A purification workflows due to its specific, competitive inhibition of AP-A (Ki = 2.5 × 10⁻⁷ M) and its demonstrated efficacy as an affinity chromatography ligand [1]. This application enabled a 710-fold purification of AP-A from pig kidney to homogeneity [1], a capability not provided by bestatin or other general aminopeptidase inhibitors. Laboratories engaged in AP-A enzymology or structural biology should prioritize amastatin for this specialized use case.

Sustained Aminopeptidase Inhibition in Extended-Duration Biochemical Assays

For experiments requiring prolonged enzyme inhibition, amastatin's slow, tight-binding mechanism across all three major aminopeptidase isoforms (Ki range 2.5 × 10⁻¹⁰ to 3.0 × 10⁻⁸ M) provides a critical advantage over bestatin, which exhibits rapidly reversible inhibition of microsomal aminopeptidase (Ki = 1.4 × 10⁻⁶ M) [1]. The time-dependent, transition-state analog binding of amastatin ensures sustained inhibition throughout extended incubations, making it the superior choice for long-term enzyme assays, ex vivo tissue incubations, and peptide stability studies where inhibitor washout or reactivation would compromise data integrity.

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